molecular formula C10H15ClN4OS B14908437 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide

2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide

Cat. No.: B14908437
M. Wt: 274.77 g/mol
InChI Key: MLWBBVVDVBHWII-UHFFFAOYSA-N
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Description

2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide is a synthetic small molecule featuring a piperidin-4-ylacetamide core linked to a 5-chloro-1,2,3-thiadiazole moiety via a methyl bridge. The compound’s structure combines a nitrogen-rich heterocyclic system (thiadiazole) with a flexible piperidine-acetamide backbone, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H15ClN4OS

Molecular Weight

274.77 g/mol

IUPAC Name

2-[1-[(5-chlorothiadiazol-4-yl)methyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C10H15ClN4OS/c11-10-8(13-14-17-10)6-15-3-1-7(2-4-15)5-9(12)16/h7H,1-6H2,(H2,12,16)

InChI Key

MLWBBVVDVBHWII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)N)CC2=C(SN=N2)Cl

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Components

The target compound, 2-(1-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide , features a 1,2,3-thiadiazole core substituted with a chloro group at position 5 and a methyl-piperidinyl acetamide moiety at position 4. This heterocyclic framework is critical for its potential biological activity, as thiadiazole derivatives are known for their anticancer, antimalarial, and antimicrobial properties.

Key Functional Groups and Synthetic Challenges

  • 1,2,3-Thiadiazole Ring : Requires precise control of regiochemistry during cyclization.
  • Piperidinyl Acetamide Side Chain : Introduces steric bulk and hydrogen-bonding capacity.
  • Chloro Substituent : Enhances electrophilicity and stability of the thiadiazole ring.

Synthetic Routes and Reaction Mechanisms

Core Thiadiazole Synthesis

The 1,2,3-thiadiazole scaffold is typically synthesized via the Hurd-Mory reaction , which involves the cyclization of 1,3-dicarbonyl compounds with cyanamide derivatives in the presence of sulfur donors. For the 5-chloro-1,2,3-thiadiazole intermediate:

Step 1: Preparation of 4-Chloro-1,2,3-thiadiazole
Reagents/Conditions Purpose Yield (Estimated)
2-Chloroacetamide + Sodium thiocyanate Cyclization under acidic conditions 40–60%
HCl (catalytic), EtOH, reflux Facilitate cyclodehydration

Note: Alternative methods may employ chloroacetonitrile derivatives with thioamide precursors.

Acetamide Functionalization

The acetamide group is installed via acetylation of the piperidine nitrogen.

Step 3: Acetylation of Piperidine
Process Reagents/Conditions Purity (HPLC)
Acetyl Chloride Reaction : Piperidinyl intermediate + Acetyl chloride Et₃N, CH₂Cl₂, 0°C to RT >95%
Workup : Extraction (EtOAc/H₂O), Drying (Na₂SO₄)

Final Product: 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide.

Analytical Data and Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 1.5–2.0 (piperidine CH₂), δ 3.0 (CH₃CO), δ 7.2–7.8 (thiadiazole aryl protons)
¹³C NMR δ 25–30 (piperidine carbons), δ 50–55 (CH₃CO), δ 160–170 (thiadiazole C=Cl)
HRMS [M+H]⁺ = 275.06 (C₁₀H₁₅ClN₄OS)

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Formation

  • Issue : Formation of 1,3-thiadiazole isomers during cyclization.
  • Solution : Use of polar aprotic solvents (e.g., DMF) and controlled acid catalysis.

Steric Hindrance in Alkylation

  • Issue : Poor reactivity at C4 due to adjacent chloro group.
  • Solution : Employ strong bases (e.g., KOtBu) or phase-transfer catalysts.

Comparative Analysis of Synthetic Approaches

Method Advantages Limitations
Hurd-Mory Reaction High regioselectivity Limited scalability
Grignard Alkylation Direct C4 functionalization Low temperatures required
Palladium-Catalyzed Coupling Broad substrate scope High cost of catalysts

Chemical Reactions Analysis

2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact strongly with biological targets. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reported Applications/Notes References
2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide (Target) C₁₁H₁₆ClN₅OS 313.80* 5-Chloro-1,2,3-thiadiazole, piperidin-4-ylacetamide N/A (structural analog data inferred)
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl, methoxyethyl-piperidine Atherosclerosis treatment
2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide C₁₀H₁₄ClN₃OS 259.76 1,3-Thiazole, chloroacetamide Intermediate in organic synthesis
2-Chloro-N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}-N-methylpropanamide C₁₈H₂₈ClN₃O₂ 353.90 Pyridine, methoxy, methylpropanamide Building block for drug discovery
Key Observations:

Heterocyclic Moieties: The target compound’s 5-chloro-1,2,3-thiadiazole group differs from the 1,3-thiazole in ’s compound and the naphthyridine in Goxalapladib . Goxalapladib’s naphthyridine core and trifluoromethyl groups likely improve metabolic stability and binding affinity, attributes critical for its role in atherosclerosis .

Chlorine Substitution :

  • Chlorine at the thiadiazole 5-position (target) and the acetamide α-position (–4) may influence lipophilicity (LogP) and reactivity. Chlorine’s electron-withdrawing effects could modulate pharmacokinetic properties .

Piperidine-Acetamide Backbone :

  • All compounds share a piperidine-acetamide scaffold, but substitutions on the piperidine nitrogen (e.g., methoxyethyl in Goxalapladib vs. thiadiazole-methyl in the target) alter steric and electronic profiles, impacting target selectivity .

Physicochemical and Pharmacokinetic Properties

While direct experimental data for the target compound are lacking, inferences can be drawn from analogs:

Property Target Compound (Inferred) 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide Goxalapladib
LogP ~2.5–3.0 (moderate lipophilicity) 2.37 High (fluorinated groups)
PSA ~90–100 Ų 76.96 Ų >120 Ų (polar naphthyridine)
Solubility Moderate (chlorine may reduce H₂O solubility) Likely low Low (high molecular weight)
Bioavailability Uncertain Limited (high LogP) Optimized for therapeutic use
Notes:
  • Goxalapladib’s Design : Its trifluoromethyl and methoxyethyl groups balance lipophilicity and solubility, a strategy absent in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling a piperidine derivative with a functionalized thiadiazole. For example:

Piperidine intermediate preparation : React 4-piperidone with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base to form 2-chloro-N-(piperidin-4-yl)acetamide .

Thiadiazole functionalization : Introduce the 5-chloro-1,2,3-thiadiazol-4-ylmethyl group via nucleophilic substitution or reductive amination. Optimize temperature (e.g., 0–25°C) and solvent polarity to minimize side reactions .

  • Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of thiadiazole reagent). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Key techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm piperidine ring conformation and thiadiazole substitution. Compare chemical shifts with similar acetamide derivatives (e.g., δ 2.1–2.5 ppm for piperidine CH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ expected for C11_{11}H14_{14}ClN4_4OS) .
  • X-ray crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve disorder in the thiadiazole ring .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Antimicrobial activity : Analogous piperidine-thiadiazole hybrids show inhibitory effects against S. aureus (MIC: 4–16 µg/mL) via membrane disruption .
  • Enzyme inhibition : Similar acetamide derivatives act as kinase inhibitors (e.g., IC50_{50} < 1 µM for JAK2) by targeting ATP-binding pockets .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., thiadiazole ring disorder) be resolved during structural analysis?

  • Approach :

Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

Refinement : Apply SHELXL’s restraints (e.g., SIMU/DELU) to model thermal motion in the thiadiazole moiety. Validate with Rfree_{free} residuals .

  • Contingency : If disorder persists, employ DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles .

Q. What strategies address contradictory biological data (e.g., variable IC50_{50} values across assays)?

  • Troubleshooting :

Assay standardization : Control variables like ATP concentration (e.g., 10 µM for kinase assays) and cell passage number.

Metabolic stability : Assess compound degradation in serum (e.g., 24-hour incubation at 37°C) using LC-MS to rule out false negatives .

  • Comparative studies : Benchmark against clinical candidates (e.g., AZD8931) with known pharmacokinetic profiles to validate assay conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Design :

Piperidine modifications : Introduce methyl groups at C3/C5 to sterically hinder off-target binding. Synthesize derivatives via reductive amination .

Thiadiazole substitutions : Replace chlorine with electron-withdrawing groups (e.g., CF3_3) to enhance π-stacking in hydrophobic pockets .

  • Evaluation : Test analogs in orthogonal assays (e.g., SPR for binding kinetics, cell-based cytotoxicity) to prioritize lead candidates .

Q. What computational methods predict this compound’s metabolic pathways?

  • In silico tools :

CYP450 metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., piperidine N-demethylation).

Docking studies : Map interactions with CYP3A4 (PDB: 4I3G) to guide structural modifications that reduce clearance .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., thiadiazole coupling) .
  • Data validation : Cross-reference spectral data with PubChem/DSSTox entries for consistency .
  • Ethical compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity) .

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